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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-Bromoisoquinoline-
1-carbonitrile, a valuable building block in medicinal chemistry and drug development. The

document provides a comprehensive overview of the synthetic strategies, detailed

experimental protocols for key reactions, and a summary of quantitative data to facilitate

reproducibility and optimization.

Introduction
6-Bromoisoquinoline-1-carbonitrile is a key intermediate in the synthesis of a variety of

biologically active compounds. Its structure, featuring a bromine atom at the 6-position and a

nitrile group at the 1-position, allows for diverse chemical modifications. The bromine atom can

participate in cross-coupling reactions, while the nitrile group can be transformed into other

functionalities such as amines, carboxylic acids, or tetrazoles. This versatility makes it an

attractive starting material for the development of novel therapeutics.

This guide outlines a robust two-step synthetic approach, commencing with the construction of

the 6-bromoisoquinoline core, followed by the introduction of the carbonitrile group at the 1-

position. Two effective methods for the final cyanation step are presented: the classical

Reissert reaction and a method involving an N-oxide intermediate.
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The most direct and reliable synthesis of 6-Bromoisoquinoline-1-carbonitrile involves a two-

stage process. The first stage focuses on the construction of the 6-bromoisoquinoline scaffold.

The second stage introduces the nitrile functionality at the C1 position.
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Caption: Overall synthetic strategy for 6-Bromoisoquinoline-1-carbonitrile.

Experimental Protocols
Stage 1: Synthesis of 6-Bromoisoquinoline
This procedure details the synthesis of the key intermediate, 6-Bromoisoquinoline, from

commercially available starting materials.[1]
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Caption: Synthesis of 6-Bromoisoquinoline.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

4-

Bromobenzaldehyde
185.02 300.0 g 1620.0

Aminoacetaldehyde

dimethyl acetal
105.14 170.4 g 1620.0

Anhydrous Toluene - 1.5 L -

Anhydrous

Tetrahydrofuran (THF)
- As needed -

Ethyl chloroformate 108.52 193.3 mL 1782.0

Trimethyl phosphite 124.08 249.6 mL 1782.0

Anhydrous

Dichloromethane

(DCM)

- 1.5 L -

Titanium tetrachloride

(TiCl₄)
189.68 1.2 L 6480.0

6N Sodium hydroxide

(NaOH) solution
- As needed -

Ethyl acetate (EtOAc) -
As needed for

extraction
-

3 M Hydrochloric acid

(HCl)
-

As needed for

extraction
-

Anhydrous sodium

sulfate
- As needed for drying -

Pentane -
As needed for

precipitation
-

Procedure:
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A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl

acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark

condenser for 12 hours.

The solution is concentrated under vacuum.

The residue is dissolved in anhydrous THF and cooled to -10 °C.

Ethyl chloroformate (193.3 mL, 1782 mmol) is added and the mixture is stirred for 10

minutes at -10 °C, then allowed to warm to room temperature.

Trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise to the reaction mixture,

which is then stirred for 10 hours at room temperature.

The solvent is evaporated under vacuum.

The residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.

The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is

added dropwise.

The reaction mixture is stirred at 40 °C for 6 days.

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with aqueous

6N NaOH solution.

The suspension is extracted three times with EtOAc.

The organic layer is extracted with 3 M HCl.

The acidic aqueous solution is adjusted to a pH of 7-8 with 3N NaOH solution and extracted

twice with EtOAc.

The combined organic layers are dried over anhydrous sodium sulfate and concentrated

under reduced pressure.

The crude compound is dissolved in a minimum amount of DCM and mixed with pentane to

precipitate the product.
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Yield and Characterization:

Yield: 90 g (35%)

Appearance: Light brown solid

Rf: 0.6 (30% EtOAc in petroleum ether)

LCMS (m/z): 209 (M+1)

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (m, 2H), 8.11 (d, J = 8.8 Hz, 2H), 8.30 (br s, 1H), 8.56

(d, J = 6.0 Hz, 1H), 9.35 (s, 1H).[1]

Stage 2, Method A: Cyanation via Reissert Reaction
The Reissert reaction provides a classical and effective method for the introduction of a cyano

group at the 1-position of isoquinolines.[2]

Reaction Scheme:
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Caption: Reissert reaction for the synthesis of 6-Bromoisoquinoline-1-carbonitrile.

General Procedure:

To a solution of 6-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane), an acyl

chloride (e.g., benzoyl chloride) is added.

An aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) is then added,

and the biphasic mixture is stirred vigorously.

The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the organic layer is separated, washed, dried, and concentrated to yield

the Reissert compound.

The crude Reissert compound is then subjected to hydrolysis (acidic or basic conditions) to

afford 6-Bromoisoquinoline-1-carbonitrile.

Note: A more modern and anhydrous variation of the Reissert reaction utilizes trimethylsilyl

cyanide in the presence of a catalytic amount of a Lewis acid like aluminum chloride, which can

lead to higher yields, especially with reactive acyl chlorides.[3]

Stage 2, Method B: Cyanation via N-Oxide Intermediate
This alternative route involves the oxidation of the isoquinoline nitrogen to an N-oxide, which

activates the 1-position for nucleophilic attack by a cyanide source.

Reaction Scheme:
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Caption: Cyanation via an N-Oxide intermediate.

General Procedure:

Formation of the N-oxide: 6-Bromoisoquinoline is dissolved in a suitable solvent like

dichloromethane or acetic acid. An oxidizing agent such as meta-chloroperoxybenzoic acid

(m-CPBA) or hydrogen peroxide in acetic acid is added, and the reaction is stirred until

completion.

Cyanation: The isolated 6-Bromoisoquinoline-N-oxide is then reacted with a cyanide source,

typically trimethylsilyl cyanide (TMSCN), in a solvent like dichloromethane or acetonitrile. The

reaction may be facilitated by the addition of an activating agent such as dimethylcarbamoyl

chloride or benzoyl chloride.
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The reaction mixture is worked up by washing with an aqueous solution (e.g., sodium

bicarbonate), followed by drying of the organic phase and removal of the solvent under

reduced pressure.

The crude product is purified by column chromatography.

Quantitative Data Summary

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%) Physical State

6-

Bromoisoquinolin

e

C₉H₆BrN 208.06 35 Light brown solid

6-

Bromoisoquinolin

e-1-carbonitrile

C₁₀H₅BrN₂ 233.07 -
Yellow to white

solid

Note: The yield for the final product, 6-Bromoisoquinoline-1-carbonitrile, is dependent on the

chosen cyanation method and optimization of the reaction conditions.

Conclusion
This guide provides a detailed framework for the synthesis of 6-Bromoisoquinoline-1-
carbonitrile. The two-step approach, involving the initial formation of 6-Bromoisoquinoline

followed by cyanation, offers a reliable and adaptable route to this important synthetic

intermediate. The choice between the Reissert reaction and the N-oxide cyanation method will

depend on the specific requirements of the researcher, including scale, available reagents, and

desired purity. The experimental protocols and data presented herein serve as a valuable

resource for chemists in the fields of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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